molecular formula C26H27BrN2O8 B7804002 naphthol as-bi-N-acetyl-beta-d-glucosaminide

naphthol as-bi-N-acetyl-beta-d-glucosaminide

Cat. No. B7804002
M. Wt: 575.4 g/mol
InChI Key: DMLKUPXKUQREOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthol as-bi-N-acetyl-beta-d-glucosaminide is a useful research compound. Its molecular formula is C26H27BrN2O8 and its molecular weight is 575.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality naphthol as-bi-N-acetyl-beta-d-glucosaminide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about naphthol as-bi-N-acetyl-beta-d-glucosaminide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Histochemical Applications

Naphthol AS-BI-N-acetyl-β-D-glucosaminide has been widely used in histochemical studies for the detection and localization of enzymes like N-acetyl-β-glucosaminidase. Hayashi (1965) demonstrated the application of this compound in histochemistry by using it as a substrate to detect N-acetyl-β-glucosaminidase activity in rat kidneys and liver (Hayashi, 1965). Additionally, the compound has been used to assess the activity of enzymes like β-glucuronidase in tissue samples (Hayashi, Nakajima, & Fishman, 1964).

2. Enzyme Assay Development

Research has involved the development of assays for enzymes using naphthol AS-BI-N-acetyl-β-D-glucosaminide. For example, Pemberton, Hart, and Mottram (2001) described an electrochemical assay for N-acetyl-beta-D-glucosaminidase (NAGase) using this compound, highlighting its application in biological assay development (Pemberton, Hart, & Mottram, 2001).

properties

IUPAC Name

3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLKUPXKUQREOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399411
Record name 3-[(2-Acetamido-2-deoxyhexopyranosyl)oxy]-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

naphthol as-bi-N-acetyl-beta-d-glucosaminide

CAS RN

3395-37-7
Record name 3-[(2-Acetamido-2-deoxyhexopyranosyl)oxy]-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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naphthol as-bi-N-acetyl-beta-d-glucosaminide
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